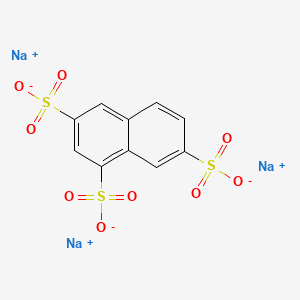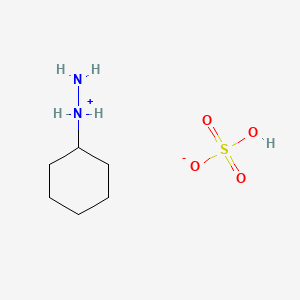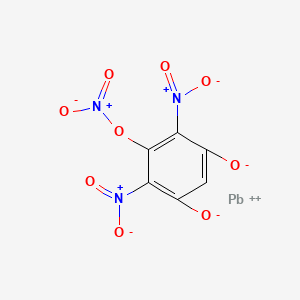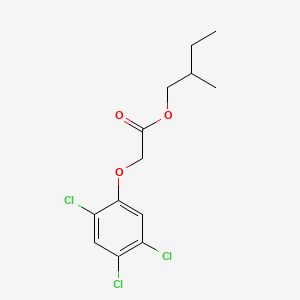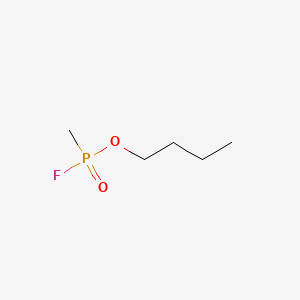
Butyl methylphosphonofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl methylphosphonofluoridate is an organophosphorus compound with the molecular formula C₅H₁₂FO₂P and a molecular weight of 154.1197 g/mol . It is known for its use in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of butyl methylphosphonofluoridate typically involves the reaction of butyl alcohol with methylphosphonofluoridic acid. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve the use of advanced techniques such as gas chromatography to ensure the purity and quality of the compound .
Analyse Des Réactions Chimiques
Butyl methylphosphonofluoridate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of butyl methylphosphonic acid and hydrofluoric acid.
Oxidation and Reduction: It can participate in oxidation and reduction reactions under specific conditions, although these reactions are less common.
Applications De Recherche Scientifique
Butyl methylphosphonofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Mécanisme D'action
The mechanism of action of butyl methylphosphonofluoridate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound can cause an accumulation of acetylcholine, leading to overstimulation of the nervous system. This mechanism is similar to that of other organophosphorus compounds .
Comparaison Avec Des Composés Similaires
Butyl methylphosphonofluoridate can be compared with other similar compounds such as:
- Ethyl methylphosphonofluoridate
- Isopropyl methylphosphonofluoridate
- Sec-butyl methylphosphonofluoridate
These compounds share similar chemical structures and properties but differ in their alkyl groups, which can affect their reactivity and applications. This compound is unique due to its specific alkyl group, which influences its physical and chemical properties .
Propriétés
Numéro CAS |
352-63-6 |
|---|---|
Formule moléculaire |
C5H12FO2P |
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
1-[fluoro(methyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C5H12FO2P/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3 |
Clé InChI |
DPBYNDKWLKHTAK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)


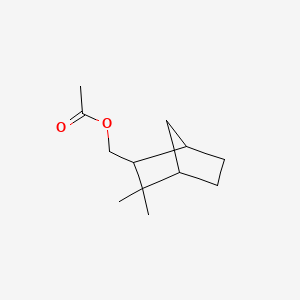
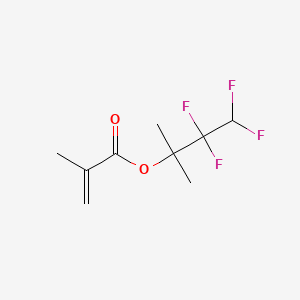
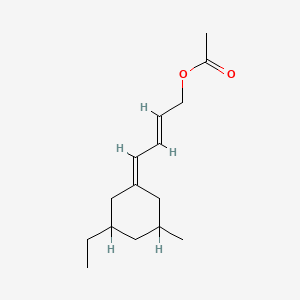
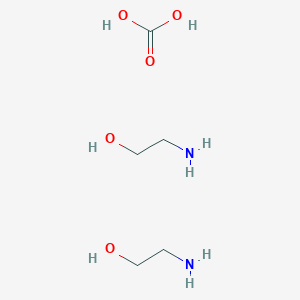
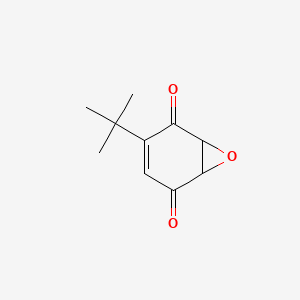
![2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane](/img/structure/B12670003.png)
